Methyl [3-(2-oxopropyl)phenoxy]acetate
Description
Methyl [3-(2-oxopropyl)phenoxy]acetate is an ester derivative featuring a phenoxyacetate backbone substituted with a 2-oxopropyl group at the 3-position of the aromatic ring. This compound is structurally characterized by:
- Ester functional group: The methyl ester moiety at the acetoxy position.
- Ketone substituent: The 2-oxopropyl group introduces a reactive ketone, enabling participation in nucleophilic addition or condensation reactions.
- Aromatic system: The phenoxy group contributes to planar rigidity, influencing electronic properties and solubility.
Properties
CAS No. |
78091-21-1 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2-[3-(2-oxopropyl)phenoxy]acetate |
InChI |
InChI=1S/C12H14O4/c1-9(13)6-10-4-3-5-11(7-10)16-8-12(14)15-2/h3-5,7H,6,8H2,1-2H3 |
InChI Key |
NJWMEESIBUCMIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)OCC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with several analogs, as outlined below:
Structural Analogs and Functional Group Variations
Physical and Chemical Properties
- Solubility: Methyl [3-(2-oxopropyl)phenoxy]acetate is likely less polar than its nitro- or sulfanyl-containing analogs (e.g., the thienyl derivative in ) due to the absence of strong electron-withdrawing groups. This reduces water solubility compared to nitro-substituted analogs .
- Reactivity: The 2-oxopropyl group facilitates keto-enol tautomerism, similar to acetylated analogs like ethyl 2-(4-acetyl-2-methoxyphenoxy)acetate. However, the absence of methoxy or nitro substituents may limit its electrophilic aromatic substitution activity compared to these derivatives .
Key Research Findings
Electronic Effects: The phenoxy group in this compound donates electron density via resonance, stabilizing the ketone moiety. This contrasts with nitro-substituted analogs (e.g., ), where electron withdrawal dominates, increasing electrophilicity .
Stability: The compound’s ester group is susceptible to hydrolysis under basic conditions, a trait shared with other methyl/ethyl acetates. However, the 2-oxopropyl group may accelerate degradation compared to simpler acetates due to keto-enol tautomerism .
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